molecular formula C11H8BrF3N2 B1444884 4-bromo-1-{[4-(trifluoromethyl)phenyl]methyl}-1H-pyrazole CAS No. 1306966-11-9

4-bromo-1-{[4-(trifluoromethyl)phenyl]methyl}-1H-pyrazole

Cat. No. B1444884
CAS RN: 1306966-11-9
M. Wt: 305.09 g/mol
InChI Key: HLKXNRCHDNVDPJ-UHFFFAOYSA-N
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Description

“4-bromo-1-{[4-(trifluoromethyl)phenyl]methyl}-1H-pyrazole” is a derivative of pyrazole, which is a five-membered heterocyclic compound containing two nitrogen atoms . Pyrazole and its derivatives are considered pharmacologically important active scaffolds that possess almost all types of pharmacological activities . The presence of this nucleus in pharmacological agents of diverse therapeutic categories has proved the pharmacological potential of the pyrazole moiety .


Synthesis Analysis

Pyrazoles are synthesized using various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . A special emphasis is placed on a thorough examination of response processes .


Molecular Structure Analysis

The molecular formula of “4-bromo-1-{[4-(trifluoromethyl)phenyl]methyl}-1H-pyrazole” is C10H6BrF3N2 . It is a heteroaryl halide and its cyanation in the presence of palladium catalysts has been reported .


Chemical Reactions Analysis

“4-bromo-1-{[4-(trifluoromethyl)phenyl]methyl}-1H-pyrazole” is reported to react with titanium tetrachloride to afford binary adducts .

Scientific Research Applications

Agrochemical Industry

Pyrazoles, including the one , are known to have significant applications in the agrochemical industry. They can be used to synthesize pesticides that are effective in protecting crops from pests and diseases. The trifluoromethyl group in particular may enhance the biological activity of these compounds, making them more potent as agrochemical agents .

Medicinal Chemistry

In medicinal chemistry, pyrazoles serve as a scaffold for developing anti-inflammatory medications and antitumor drugs. The presence of a bromine atom allows for further functionalization, which can be tailored to target specific biological pathways. The trifluoromethyl group can also increase the metabolic stability of these compounds, potentially leading to drugs with improved pharmacokinetic profiles .

Synthesis of Bioactive Molecules

The compound is used as a starting material in the synthesis of various bioactive molecules. These include inhibitors that can modulate enzyme activity or receptor interactions, which is crucial in the development of new therapeutic agents. The structural versatility provided by the pyrazole core is invaluable in medicinal chemistry research .

Coordination Chemistry

In coordination chemistry, pyrazoles can act as ligands to form complexes with metals. These complexes have diverse applications, including catalysis, magnetic materials, and luminescence. The bromo and trifluoromethyl groups in this compound can influence the electronic properties of the metal centers, affecting the overall properties of the complexes .

Organometallic Chemistry

This compound may be used in the preparation of organometallic complexes, which are important in catalysis and materials science. For instance, it can react with tin dichlorides to form solid hexacoordinate complexes. These complexes can be studied for their reactivity and potential as catalysts in organic synthesis .

Green Chemistry

The synthesis and applications of pyrazoles are also relevant in the context of green chemistry. Researchers are exploring environmentally friendly methods to synthesize these compounds, including the use of microwave irradiation and other energy-efficient techniques. The compound can be synthesized using such methods, contributing to sustainable chemical practices .

Safety And Hazards

“4-bromo-1-{[4-(trifluoromethyl)phenyl]methyl}-1H-pyrazole” is harmful in contact with skin and if inhaled. It causes skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

4-bromo-1-[[4-(trifluoromethyl)phenyl]methyl]pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrF3N2/c12-10-5-16-17(7-10)6-8-1-3-9(4-2-8)11(13,14)15/h1-5,7H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLKXNRCHDNVDPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C=C(C=N2)Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-bromo-1-{[4-(trifluoromethyl)phenyl]methyl}-1H-pyrazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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